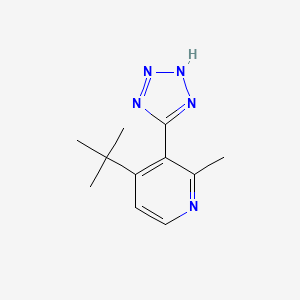![molecular formula C20H22N2O5 B5566235 ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of piperazine derivatives, including compounds similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate, involves reactions with secondary amines or specific conditions that facilitate the formation of N,N′-disubstituted piperazine derivatives. For example, certain piperazine derivatives were synthesized via reactions with ethylene and CO under catalytic conditions or through decyclization processes with secondary amines, highlighting the versatility of synthetic methods in creating complex structures (Vasileva et al., 2018; Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into the conformation and spatial arrangement of the piperazine ring and associated functional groups. Studies have shown that the piperazine ring can adopt a chair conformation, with dihedral angles between the piperazine and aromatic rings affecting the overall molecular geometry (Faizi et al., 2016). Such structural insights are crucial for understanding the reactivity and potential interaction sites of the molecule.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including carbonylation and acylation, which are influenced by the nature of substituents and reaction conditions. These reactions are essential for modifying the compound's structure and introducing functional groups that significantly alter its chemical properties and reactivity (Ishii et al., 1997; Litvinov & Shestopalov, 2009).
Physical Properties Analysis
The analysis of physical properties, including crystalline structure and solubility, is critical for understanding the behavior of piperazine derivatives in different environments. The crystalline structure, including the space group and cell parameters, provides valuable information on the solid-state characteristics of these compounds, which is essential for their application in various fields (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, stability, and interactions with other molecules, are directly influenced by their molecular structure and the nature of their functional groups. Understanding these properties is crucial for designing compounds with desired reactivity and for predicting their behavior in chemical reactions or biological systems (Rajkumar et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Compounds containing elements similar to ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate have been a focal point in chemical synthesis and reactions. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacting with secondary amines can yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of such structures in synthesizing new chemical entities (Vasileva et al., 2018).
Pharmacological Potential
The pharmacological potential of related compounds has been explored, particularly in the context of anti-proliferative properties. For example, benzochromene derivatives have been synthesized and assessed for their cytotoxic potencies against cancer cells, indicating potential therapeutic applications (Hanifeh Ahagh et al., 2019).
Structural Analysis
Structural analysis of related compounds, such as the crystal structure determination of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides foundational knowledge for understanding the molecular conformation and potential interactions of such chemicals (Faizi et al., 2016).
Catalytic Applications
In the realm of catalysis, compounds featuring piperazine units have been utilized to facilitate reactions, demonstrating the utility of these structures in synthetic chemistry and potentially in industrial applications (Ishii et al., 1997).
Propiedades
IUPAC Name |
ethyl 4-(2-oxo-8-prop-2-enylchromene-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-6-14-7-5-8-15-13-16(19(24)27-17(14)15)18(23)21-9-11-22(12-10-21)20(25)26-4-2/h3,5,7-8,13H,1,4,6,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEAVIWYXFZWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-piperazine-1-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)
![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
![[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)